7-Chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1,4-dihydro-quinoline-3-carboxylic acid
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Overview
Description
7-Chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1,4-dihydro-quinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C15H13ClN2O4 and a molecular weight of 320.73 g/mol. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1,4-dihydro-quinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Pyrrolidine Carbonylation: The pyrrolidine moiety is introduced through a reaction with pyrrolidine and a suitable carbonylating agent.
Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1,4-dihydro-quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4-Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1,4-dihydro-quinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 7-Chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinolone Antibiotics: Such as ciprofloxacin and levofloxacin, which share a similar quinoline core structure.
Chloroquine: An antimalarial drug with a related quinoline structure.
Uniqueness
7-Chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the pyrrolidine carbonyl group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
7-chloro-4-oxo-2-(pyrrolidine-1-carbonyl)-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-8-3-4-9-10(7-8)17-12(11(13(9)19)15(21)22)14(20)18-5-1-2-6-18/h3-4,7H,1-2,5-6H2,(H,17,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLDAFNZGSMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C(=O)C3=C(N2)C=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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